molecular formula C24H22F3N7O B214880 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

货号 B214880
分子量: 481.5 g/mol
InChI 键: XZRGLBCXRJAJDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine, also known as MRS-1191, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a role in platelet aggregation and thrombosis. MRS-1191 has been studied for its potential use in preventing thrombotic events.

作用机制

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine is a selective antagonist of the P2Y1 receptor. This receptor is activated by ATP, which leads to platelet aggregation and thrombus formation. By blocking the P2Y1 receptor, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine inhibits platelet aggregation and prevents thrombus formation.
Biochemical and Physiological Effects
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been shown to inhibit platelet aggregation in vitro and in vivo. In animal studies, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine reduced thrombus formation and prevented arterial occlusion. 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has also been shown to have a low affinity for other P2Y receptors, indicating its selectivity for the P2Y1 receptor.

实验室实验的优点和局限性

One advantage of using 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its role in thrombus formation. However, one limitation is that 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may not accurately reflect the effects of thrombosis in humans, as animal models may not fully represent human physiology.

未来方向

There are several future directions for research on 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine and the P2Y1 receptor. One area of interest is the development of more selective P2Y1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of P2Y1 receptor antagonists in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the risk of thrombotic events. Additionally, further research is needed to fully understand the role of the P2Y1 receptor in thrombus formation and to identify potential therapeutic targets for preventing thrombotic events.

合成方法

The synthesis of 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine involves several steps, including the reaction of 2,4-dimethylpyrimidine with 2-bromo-3-(trifluoromethyl)aniline to form 2-(3-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine. This compound is then reacted with 5-(1-phenyl-1H-tetrazol-5-yl)morpholine to form 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine.

科学研究应用

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been studied for its potential use in preventing thrombotic events. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as heart attack and stroke. P2Y1 receptors play a role in platelet aggregation, which is a key step in thrombus formation. By blocking these receptors, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may prevent thrombus formation and reduce the risk of thrombotic events.

属性

产品名称

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

分子式

C24H22F3N7O

分子量

481.5 g/mol

IUPAC 名称

3,5-dimethyl-4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C24H22F3N7O/c1-15-13-35-14-16(2)33(15)23-28-12-20(22-30-31-32-34(22)19-9-4-3-5-10-19)21(29-23)17-7-6-8-18(11-17)24(25,26)27/h3-12,15-16H,13-14H2,1-2H3

InChI 键

XZRGLBCXRJAJDU-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C

规范 SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。